molecular formula C4H5N5S B2410442 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile CAS No. 74599-36-3

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Cat. No.: B2410442
CAS No.: 74599-36-3
M. Wt: 155.18
InChI Key: LLCMUFXUIVYZSL-UHFFFAOYSA-N
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Description

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a heterocyclic compound that contains a triazole ring, which is known for its significant biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with acetonitrile derivatives. One common method includes refluxing a mixture of 4-amino-4H-1,2,4-triazole-3-thiol and acetonitrile in the presence of a base such as sodium ethoxide in ethanol . The reaction is monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenated compounds or alkylating agents are often used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides.

    Reduction: Primary amines.

    Substitution: Various substituted triazoles and nitriles.

Scientific Research Applications

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c5-1-2-10-4-8-7-3-9(4)6/h3H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMUFXUIVYZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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